Octachloro-1,3,5-cycloheptatriene
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Overview
Description
Octachloro-1,3,5-cycloheptatriene: is a chemical compound with the molecular formula C7Cl8 . It is a highly chlorinated derivative of cycloheptatriene, characterized by the presence of eight chlorine atoms attached to the seven-carbon ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octachloro-1,3,5-cycloheptatriene typically involves the chlorination of cycloheptatriene. One common method is the reaction of cycloheptatriene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure complete chlorination, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The chlorination reaction is typically conducted at elevated temperatures and pressures to facilitate the complete substitution of hydrogen atoms with chlorine atoms .
Chemical Reactions Analysis
Types of Reactions: Octachloro-1,3,5-cycloheptatriene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium hydroxide.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of partially or fully dechlorinated products.
Oxidation Reactions: Oxidation of this compound can be carried out using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cycloheptatriene derivatives, while reduction reactions can produce partially dechlorinated cycloheptatriene compounds .
Scientific Research Applications
Chemistry: In chemistry, octachloro-1,3,5-cycloheptatriene is used as a precursor for the synthesis of other complex organic molecules. Its highly chlorinated structure makes it a valuable starting material for the preparation of various derivatives through substitution and reduction reactions .
Biology and Medicine: Research in biology and medicine has explored the potential use of this compound and its derivatives as bioactive compounds. Studies have investigated their antimicrobial and anticancer properties, although further research is needed to fully understand their biological effects and potential therapeutic applications .
Industry: In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of octachloro-1,3,5-cycloheptatriene involves its interaction with various molecular targets and pathways. The compound’s highly chlorinated structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and redox reactions. These interactions can lead to the formation of reactive intermediates that may exert biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Cycloheptatriene: The parent compound of octachloro-1,3,5-cycloheptatriene, cycloheptatriene, is a seven-membered ring with three double bonds.
Uniqueness of this compound: this compound stands out due to its high degree of chlorination, which imparts unique chemical reactivity and stability. This makes it a valuable compound for research and industrial applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
21703-93-5 |
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Molecular Formula |
C7Cl8 |
Molecular Weight |
367.7 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,7-octachlorocyclohepta-1,3,5-triene |
InChI |
InChI=1S/C7Cl8/c8-1-2(9)4(11)6(13)7(14,15)5(12)3(1)10 |
InChI Key |
YUWBWGNRIUFWCC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(C(=C1Cl)Cl)(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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